5-(4-Iodophenyl)-5-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

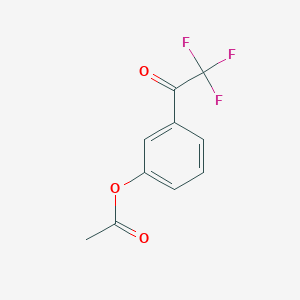

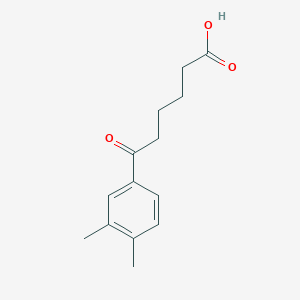

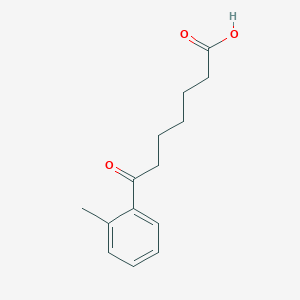

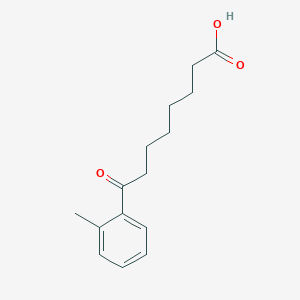

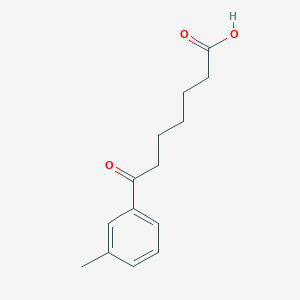

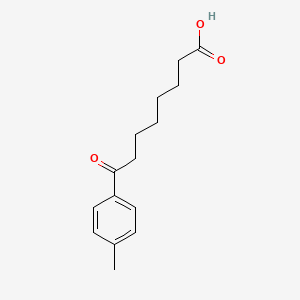

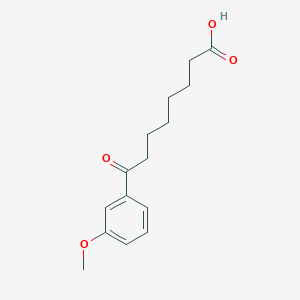

“5-(4-Iodophenyl)-5-oxovaleric acid” is a chemical compound with the molecular formula C11H13IO2 . It has a molecular weight of 304.13 . The IUPAC name for this compound is 5-(4-iodophenyl)pentanoic acid .

Molecular Structure Analysis

The molecular structure of “5-(4-Iodophenyl)-5-oxovaleric acid” consists of an iodophenyl group attached to a pentanoic acid group . The InChI code for this compound is 1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Iodophenyl)-5-oxovaleric acid” include a density of 1.6±0.1 g/cm3, a boiling point of 386.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±23.2 °C .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- In Vitro Photodynamic Therapy of Nasopharyngeal Carcinoma : A study investigated the use of 5-aminolevulinic acid (5-ALA, a related compound to 5-(4-Iodophenyl)-5-oxovaleric acid) for photodynamic therapy (PDT) of nasopharyngeal carcinoma (NPC). The research demonstrated that 5-ALA induced protoporphyrin IX (PPIX) significantly increased cell death via apoptosis when used in combination with laser irradiation, showing promise for PDT of NPC (Betz et al., 2002).

Metabolic Pathways and Biochemical Applications

- Metabolism of Biphenyl : Research on the metabolism of biphenyl by Pseudomonas putida revealed the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, which suggests a relation to similar compounds like 5-(4-Iodophenyl)-5-oxovaleric acid. This study contributes to understanding the biochemical pathways involved in the degradation of aromatic compounds (Catelani et al., 1973).

- Role in Adipose Tissue Metabolism : A study identified that compounds such as 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to 5-(4-Iodophenyl)-5-oxovaleric acid, play a role in signaling between brown and beige adipose tissue and skeletal muscle. These metabolites were shown to influence systemic energy expenditure and metabolic processes (Whitehead et al., 2021).

Chemical Synthesis and Radiopharmaceuticals

- Synthesis and Radiolabelling for Medical Imaging : The synthesis and radiolabelling of compounds related to 5-(4-Iodophenyl)-5-oxovaleric acid have been explored. For instance, the synthesis of 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA) and its potential application in radiopharmaceuticals illustrate the chemical versatility and potential medical imaging applications of such compounds (Abbas et al., 1990).

Biochemical Analysis and Assay Development

- Development of Analytical Methods : Research on the development and validation of methods to determine impurities in compounds like 5-chlorovaleroyl chloride, which are chemically related to 5-(4-Iodophenyl)-5-oxovaleric acid, highlights the importance of such studies in ensuring the quality and safety of pharmaceutical intermediates (Tang et al., 2010).

Safety and Hazards

The safety data for “5-(4-Iodophenyl)-5-oxovaleric acid” indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

5-(4-iodophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJFBZEGHQKQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645401 |

Source

|

| Record name | 5-(4-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Iodophenyl)-5-oxovaleric acid | |

CAS RN |

898790-95-9 |

Source

|

| Record name | 4-Iodo-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.